2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a bicyclic indenyl substituent. The fully unsaturated indenyl moiety in the target compound likely enhances conjugation and reactivity compared to saturated or partially saturated variants. Such boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing complex organic frameworks, including polymers and pharmaceuticals .
Properties
Molecular Formula |
C15H19BO2 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2-(3H-inden-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2/c1-14(2)15(3,4)18-16(17-14)13-10-9-11-7-5-6-8-12(11)13/h5-8,10H,9H2,1-4H3 |
InChI Key |
CKRFBZCUXUMFAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an indenyl derivative with a boronic ester. One common method involves the use of 2-(1H-inden-3-yl)acetic acid, which is first converted to its corresponding boronic ester through a reaction with a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The indenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonates can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted indenyl derivatives.
Scientific Research Applications
2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals through its role in organic synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom can form stable complexes with various organic molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparison with Similar Compounds
Structural and Electronic Variations
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) core is highly versatile, with substituents dictating reactivity and applications. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : Anthracene and benzo[b]thiophene derivatives (e.g., ) exhibit extended π-conjugation, enhancing their utility in optoelectronic materials. The indenyl group in the target compound may offer intermediate conjugation compared to anthracene .
- Electron-Donating/Withdrawing Groups : Methoxy () and chloro () substituents modulate electronic density, affecting cross-coupling efficiency. For example, dichloro-dimethoxyphenyl variants are used in synthesizing kinase inhibitors .
Stability and Reactivity
- Steric Effects : Bulky substituents (e.g., 2-methylbenzo[b]thiophen-3-yl in ) reduce boronate hydrolysis rates, enhancing stability. The indenyl group’s planar structure may balance reactivity and stability .
- NMR Signatures : Distinct $^{11}$B-NMR shifts (~30–31 ppm) and $^{1}$H-NMR aromatic patterns (e.g., δ 7.7–6.5 ppm in ) differentiate substituent electronic environments .
Biological Activity
2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesizing available research findings and data.
- Molecular Formula : C15H21BO2
- Molecular Weight : 244.14 g/mol
- CAS Number : 2374803-13-9
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in boron chemistry, which can facilitate reactions such as hydroboration and borylation, critical in organic synthesis and medicinal chemistry.
Biological Activity Overview
Research indicates that 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer progression. For instance, it acts as an inhibitor of the PDGF receptor (PDGFR), which is crucial in tumor growth and metastasis .
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammatory markers in cell cultures, suggesting a role in managing inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against breast cancer cells (MCF-7) at concentrations of 10 µM and above. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity .
| Cell Line | Concentration (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | 8.5 | Apoptosis |
| HeLa | 20 | 15.0 | Apoptosis |
| A549 | 15 | 12.0 | Cell Cycle Arrest |
Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound effectively inhibited PDGFR-alpha and PDGFR-beta with IC50 values of 25 µM and 30 µM respectively. This inhibition was linked to reduced cell migration in fibroblast cells .
Study 3: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly decreased levels of TNF-alpha and IL-6 cytokines by approximately 40% compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
